6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde
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Overview
Description
6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with a dimethylamino group at the 6-position and a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carboxylic acid.
Reduction: 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-methanol.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,2-b]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Imidazo[1,2-a]pyridazine: Similar core but lacks the dimethylamino and formyl groups.
Uniqueness: 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
1184918-55-5 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-(dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde |
InChI |
InChI=1S/C9H10N4O/c1-12(2)9-4-3-8-10-7(6-14)5-13(8)11-9/h3-6H,1-2H3 |
InChI Key |
WRJMFBZFZBGIAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN2C=C(N=C2C=C1)C=O |
Origin of Product |
United States |
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